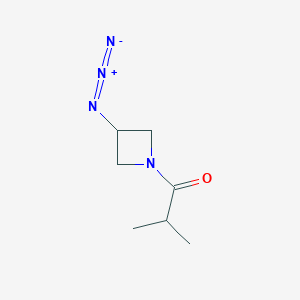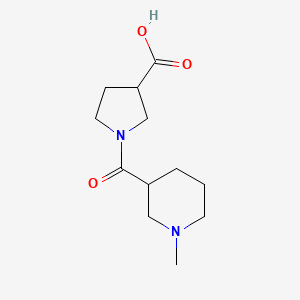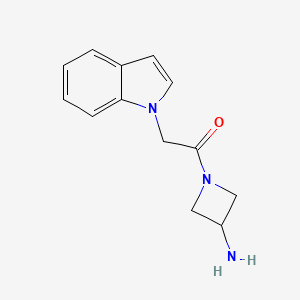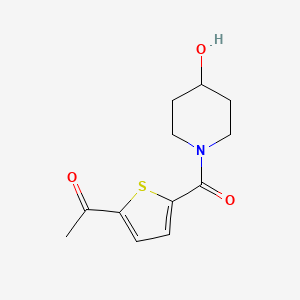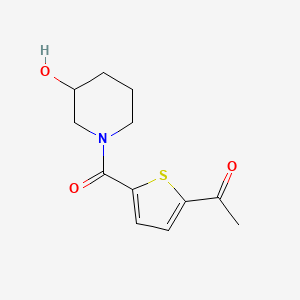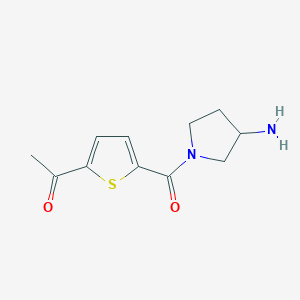
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
Übersicht
Beschreibung
“(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds like “(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone” includes a five-membered pyrrolidine ring, a tertiary amide (aliphatic), a primary amine (aliphatic), and a pyrrolidine .Wissenschaftliche Forschungsanwendungen
Structural Chemistry and Hydrogen Bonding Patterns
- Protonation Sites and Hydrogen Bonding : A study reported the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its methanol solvate. These compounds demonstrated different protonation sites and distinct intermolecular hydrogen bonding patterns, contributing to the understanding of hydrogen bonding in molecular structures (Böck et al., 2021).
Medicinal Chemistry and Drug Development
- Alphavβ3 Antagonist for Osteoporosis : Research identified a potent and selective antagonist of the alphavβ3 receptor, showing promise for the prevention and treatment of osteoporosis. This compound exhibited an excellent in vitro profile and significant in vivo efficacy in bone turnover models (Hutchinson et al., 2003).
- Synthesis of 3-Aminopyrrolidines and Piperidines : A method for producing functionalized 3-aminopyrrolidines and piperidines from endocyclic enecarbamates was described, showcasing the versatility of these compounds in synthetic organic chemistry (Matos et al., 2001).
- TRPV4 Antagonists for Pain Treatment : A novel series of methanone derivatives were identified as selective TRPV4 channel antagonists with analgesic effects, highlighting the therapeutic potential for pain management (Tsuno et al., 2017).
Crystal and Molecular Structure Analysis
- Crystal Structure of Methanone Compounds : The synthesis, spectroscopic characterization, and X-ray diffraction study of a compound related to the target molecule revealed insights into its molecular and crystal structure, emphasizing the importance of structural analysis in understanding compound properties (Lakshminarayana et al., 2009).
Hydration and Solvate Formation
- Hydrate Formation in Pharmaceutical Compounds : A study explored the formation of multiple layer hydrates for a pharmaceutical compound, demonstrating the impact of hydration on the physical properties of drug substances (Zhao et al., 2009).
Wirkmechanismus
Target of Action
The primary target of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone is currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-10-3-2-8(6-13-10)11(15)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVHFTHYCMWUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




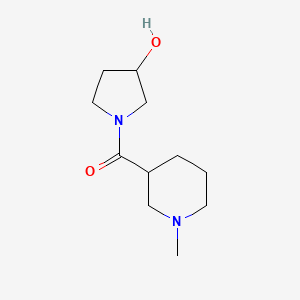

![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
